molecular formula C16H21NO4 B1601725 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione CAS No. 32464-55-4

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

Cat. No. B1601725
CAS RN: 32464-55-4
M. Wt: 291.34 g/mol
InChI Key: NMOCOWABJRWQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H21NO4 . It has an average mass of 291.342 Da and a monoisotopic mass of 291.147064 Da .


Synthesis Analysis

There are several methods for synthesizing isoindoline-1,3-dione derivatives. One method involves the use of simple heating and relatively quick solventless reactions . The compounds are then purified using a methodology that adheres to green chemistry principles .


Molecular Structure Analysis

The molecular structure of “2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information may be obtained from a 3D SD file or a 2D Mol file .

Scientific Research Applications

Crystal and Molecular Structure

  • Isoindoline-1,3-dione derivatives have been characterized for their crystal and molecular structures, offering insights into their potential applications in material science and other fields. For instance, the study by Duru et al. (2018) focused on the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing intermolecular hydrogen bonds that could influence material properties.

Optoelectronic Properties

  • The optoelectronic characteristics of certain isoindoline-1,3-dione derivatives have been investigated, particularly for their potential in fluorescent compounds and electronic devices. For example, Mane et al. (2019) synthesized novel acridin-isoindoline-1,3-dione derivatives and assessed their photophysical and thermal properties, demonstrating their high thermal stability and promising fluorescence capabilities.

Biological Activities

  • Some isoindoline-1,3-dione derivatives exhibit significant biological activities, such as tyrosinase inhibition and potential antioxidant properties. Then et al. (2018) synthesized a series of isoindoline-1,3-dione derivatives and evaluated their antioxidant and antityrosinase properties, with some compounds showing higher activity than standard controls.

Green Chemistry Applications

  • The synthesis of isoindoline-1,3-dione derivatives can be achieved using environmentally friendly methods. For example, Journal et al. (2019) described an efficient and green synthesis method using water extract of onion peel ash, highlighting an approach that avoids harmful reagents and contributes to bio-waste management.

Medicinal Chemistry and Drug Design

  • Isoindoline-1,3-dione derivatives are explored in medicinal chemistry for their potential as drug candidates. Andrade-Jorge et al. (2018) synthesized and evaluated a specific isoindoline-1,3-dione derivative as an AChE inhibitor, showing its potential in treating Alzheimer’s disease.

properties

IUPAC Name

2-(4,4-diethoxybutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOCOWABJRWQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510290
Record name 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

CAS RN

32464-55-4
Record name 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-aminobutyraldehyde diethyl acetal (48.5 g, 0.3 mol) in tetrahydrofuran (60 ml) was added dropwise to a stirred slurry of N-(ethoxycarbonyl) phthalimide (65.93 g, 0.3 mol) in tetrahydrofuran (250 ml) at 0° C. After stirring at 0° C. for 0.16 h and at room temperature for 18 h the solvent was removed in vacuo and the residue distilled at 1 mmHg to remove the ethyl carbamate by-product. The residual brown oil was allowed to cool to afford the title compound (91 g, 93%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
65.93 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.